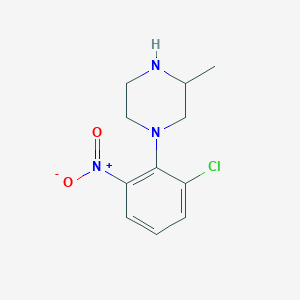

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine

Übersicht

Beschreibung

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a piperazine ring substituted with a methyl group

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine typically involves the reaction of 2-chloro-6-nitroaniline with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Substitution: The piperazine ring can undergo alkylation or acylation reactions to introduce additional substituents. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-Amino-6-chlorophenyl)-3-methylpiperazine, while substitution of the chloro group can yield various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine compounds, including 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogens by disrupting their cellular processes. The presence of the nitro group is particularly important as it enhances the electrophilicity of the compound, facilitating interactions with microbial targets .

Urease Inhibition

Urease is an enzyme that plays a crucial role in the survival of certain pathogens in acidic environments, such as Helicobacter pylori. Compounds similar to this compound have been evaluated for their urease inhibitory activities. In vitro assays revealed that some derivatives possess IC50 values comparable to established urease inhibitors, indicating potential for therapeutic applications in treating infections caused by urease-producing bacteria .

Central Nervous System Effects

Piperazine derivatives are known for their psychoactive properties and have been investigated for their effects on the central nervous system (CNS). The structural characteristics of this compound suggest it may interact with neurotransmitter systems, potentially offering insights into developing new treatments for neurological disorders. Studies involving structure-activity relationships (SAR) have indicated that modifications at various positions on the piperazine ring can significantly impact biological activity .

Case Study 1: Synthesis and Evaluation of Analogues

A study synthesized several analogues of piperazine derivatives to evaluate their biological activities against urease. The results indicated that specific modifications to the piperazine structure enhanced inhibitory potency against urease, with some compounds exhibiting IC50 values below those of standard inhibitors like thiourea . This underscores the importance of chemical modifications in optimizing drug efficacy.

Case Study 2: Antimicrobial Properties

In another research effort, a series of piperazine compounds were tested against a range of bacterial strains. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could serve as a lead compound in developing new antibiotics . The study highlighted the need for further exploration into the mechanism of action and potential resistance profiles.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine can be compared with other similar compounds, such as:

2-Chloro-6-nitrophenol: This compound shares the chloro and nitro groups on the phenyl ring but lacks the piperazine ring. It is used in different chemical reactions and has distinct applications.

(2-Chloro-6-nitrophenyl)methanamine hydrochloride: This compound has a similar structure but with a methanamine group instead of a piperazine ring. It is used in different research contexts and has unique properties.

The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties.

Biologische Aktivität

Overview

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, cytotoxicity, and its potential therapeutic uses.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 255.71 g/mol

- Structure : The compound features a piperazine ring substituted with a chloro and nitro group on the aromatic system, which may influence its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the nitro group is crucial as it can undergo bioreduction, leading to the generation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids .

Anticancer Activity

Numerous studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : Research has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways, such as downregulation of anti-apoptotic proteins like Bcl-2 .

- Case Study : In a study involving piperazine derivatives, compounds demonstrated IC50 values in the micromolar range against human leukemia cell lines, suggesting a potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

- Inhibition Studies : The presence of halogen substituents (like chlorine) has been associated with enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The nitro group contributes to this activity by facilitating radical formation through bioreduction .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including:

- Anxiolytic and Antidepressant Effects : Some studies suggest that derivatives like this compound may exhibit anxiolytic properties by modulating neurotransmitter systems, particularly through interactions with serotonin receptors .

Research Findings

Eigenschaften

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-8-7-14(6-5-13-8)11-9(12)3-2-4-10(11)15(16)17/h2-4,8,13H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECMVUPTUANASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377936 | |

| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500210-07-1 | |

| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.